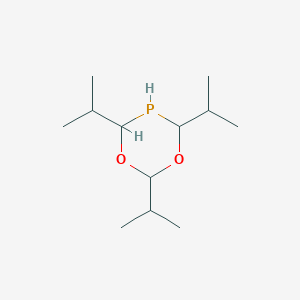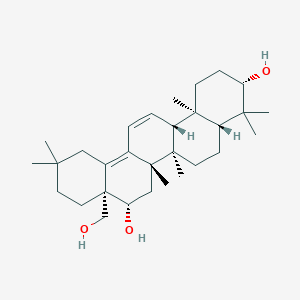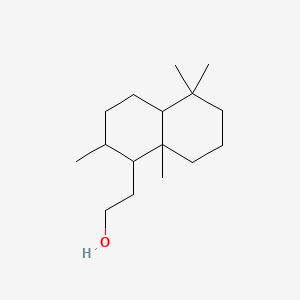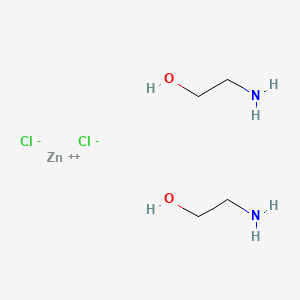
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is a chemical compound known for its unique structure and properties. It is a derivative of imidazoline, a heterocyclic compound containing nitrogen atoms. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime typically involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline-4-carboxaldehyde with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazoline derivatives with different functional groups.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime involves its interaction with specific molecular targets. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it useful in various applications, including antioxidant research and the study of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl: A similar compound with a phenyl group instead of a carboxaldehyde group.
2,2,5,5-Tetramethyl-3-imidazoline-3-oxide-1-oxyl: Another derivative with an oxide group.
Uniqueness
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H14N3O2 |
|---|---|
Poids moléculaire |
184.22 g/mol |
InChI |
InChI=1S/C8H14N3O2/c1-7(2)6(5-9-12)10-8(3,4)11(7)13/h5,12H,1-4H3/b9-5+ |
Clé InChI |
RTSNJHGNCNPJOI-WEVVVXLNSA-N |
SMILES isomérique |
CC1(C(=NC(N1[O])(C)C)/C=N/O)C |
SMILES canonique |
CC1(C(=NC(N1[O])(C)C)C=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)








